molecular formula C21H18N2O2 B2591235 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide CAS No. 314053-38-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide

Cat. No.: B2591235
CAS No.: 314053-38-8
M. Wt: 330.387
InChI Key: NHNMMLYSTLSHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide is a complex organic compound with a unique structure that includes an indole moiety fused with a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzamides depending on the nucleophile used .

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-23-18-11-10-17(15-8-5-9-16(19(15)18)21(23)25)22-20(24)14-7-4-6-13(2)12-14/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNMMLYSTLSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC(=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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